molecular formula C12H19N5 B15051187 1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine

1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine

Cat. No.: B15051187
M. Wt: 233.31 g/mol
InChI Key: WBJMWYHCXPPYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings can be coupled using a suitable linker, such as methylene, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may yield pyrazole amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-3-yl)-N-((1-propyl-1H-pyrazol-5-yl)methyl)methanamine
  • 1-(1-Ethyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine

Uniqueness

1-(1-Methyl-1H-pyrazol-5-yl)-N-((1-propyl-1H-pyrazol-3-yl)methyl)methanamine is unique due to its specific substitution pattern on the pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups may also affect its solubility and interaction with biological targets.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-3-7-17-8-5-11(15-17)9-13-10-12-4-6-14-16(12)2/h4-6,8,13H,3,7,9-10H2,1-2H3

InChI Key

WBJMWYHCXPPYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.